molecular formula C15H20O4 B12737258 6-Hydroxyisoquadrone CAS No. 93078-74-1

6-Hydroxyisoquadrone

Cat. No.: B12737258
CAS No.: 93078-74-1
M. Wt: 264.32 g/mol
InChI Key: WUCRGJAHBCTMHG-UHFFFAOYSA-N
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Description

6-Hydroxyisoquadrone is a naturally occurring sesquiterpene, a member of the quadrane family of compounds. These compounds are known for their complex polycyclic structures and significant biological activities. This compound was first isolated from the fungus Aspergillus terreus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisoquadrone involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the polycyclic core, followed by specific hydroxylation to introduce the hydroxy group at the desired position. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the polycyclic structure .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the potential for large-scale synthesis exists, particularly through biotechnological methods involving the fermentation of Aspergillus terreus or other genetically modified microorganisms capable of producing the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyisoquadrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with potential unique biological activities .

Scientific Research Applications

6-Hydroxyisoquadrone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxyisoquadrone involves its interaction with various molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antitumor effects. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxyisoquadrone stands out due to its specific hydroxylation pattern, which imparts unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

93078-74-1

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

5-(hydroxymethyl)-12,12-dimethyl-6-oxatetracyclo[6.5.0.01,5.02,11]tridecane-4,7-dione

InChI

InChI=1S/C15H20O4/c1-13(2)6-14-9-4-3-8(13)10(14)5-11(17)15(14,7-16)19-12(9)18/h8-10,16H,3-7H2,1-2H3

InChI Key

WUCRGJAHBCTMHG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC23C4CCC1C2CC(=O)C3(OC4=O)CO)C

Origin of Product

United States

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